molecular formula C21H25NO4S B2998681 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034484-14-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2998681
CAS No.: 2034484-14-3
M. Wt: 387.49
InChI Key: QKIZJFTUGRNREA-UHFFFAOYSA-N
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Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core linked via a propan-2-yl group to a propanamide chain terminating in a 4-(methylsulfonyl)phenyl moiety.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-15(13-17-5-9-20-18(14-17)11-12-26-20)22-21(23)10-6-16-3-7-19(8-4-16)27(2,24)25/h3-5,7-9,14-15H,6,10-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIZJFTUGRNREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features a benzofuran core linked to a propanamide moiety with a methylsulfonyl substituent. Its molecular formula is C20H25N1O3SC_{20}H_{25}N_{1}O_{3}S, and it possesses unique stereochemistry that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives.
  • Alkylation : The introduction of the propan-2-yl group is performed via alkylation methods.
  • Amidation : The final step involves the formation of the amide bond with the methylsulfonyl-substituted phenyl group.

The biological activity of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological responses.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:

CompoundActivityReference
5-Nitroindazole derivativesAntineoplastic activity against TK-10 and HT-29 cell lines
Benzofuran derivativesInduction of apoptosis in cancer cells

These findings suggest that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide could possess similar anticancer properties due to its structural analogies.

Neuroprotective Effects

Research indicates that benzofuran derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study assessing the cytotoxicity of related compounds showed significant growth inhibition in various cancer cell lines at nanomolar concentrations, suggesting that this compound may have potent anticancer effects.
  • Mechanistic Insights : Another investigation into the molecular targets revealed that certain benzofuran derivatives could inhibit specific kinases involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include propanamide derivatives with aromatic or heterocyclic cores and sulfonyl-containing substituents. Key comparisons are outlined below:

Compound Core Structure Key Substituents Functional Relevance Synthesis Yield (if available)
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide (Target) 2,3-Dihydrobenzofuran 4-(Methylsulfonyl)phenyl, propanamide linker Enhanced lipophilicity; potential CNS activity due to dihydrobenzofuran Not reported
(S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-...propanamide Pyrazole 3,4-Dichlorophenyl, methylthioethyl, pyridinyl Antagonistic activity (e.g., kinase inhibition); higher steric bulk may limit bioavailability 60%
N-(3-Chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-(methylsulfonyl)phenyl]methylene]hydrazinecarboxamide Hydrazinecarboxamide Methylsulfonylphenyl, dichlorophenyl Voltage-dependent sodium channel blocker; sulfonyl group enhances electron deficiency Not reported
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide L-Phenylalanine derivative Benzhydryl, hydroxyureido Antioxidant activity (e.g., DPPH radical scavenging); polar groups improve solubility Not reported
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide Benzamide Pentyloxyphenyl, hydroxypropan-2-yl Alkoxy groups enhance membrane permeability; potential antimicrobial applications Not reported

Key Observations:

Dihydrobenzofuran vs. Pyrazole/Hydrazine Cores : The dihydrobenzofuran core in the target compound likely improves metabolic stability compared to pyrazole or hydrazine-based analogs, which may undergo faster oxidative degradation .

However, the absence of chlorinated aryl groups (cf. ) may reduce toxicity risks in the target .

Propanamide Linker : The propanamide chain in the target and compounds provides conformational flexibility, aiding in target engagement. However, steric hindrance from bulky substituents (e.g., pyridinyl in ) can limit efficacy compared to the less hindered dihydrobenzofuran system .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The methylsulfonyl group enhances aqueous solubility relative to purely aromatic analogs (e.g., ’s pentyloxyphenyl derivatives) .

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